Hexidium Iodide
Description
Overview of Hexidium Iodide as a Fluorescent Nucleic Acid Binding Dye
This compound is a fluorescent, cell-permeant phenanthridinium dye that binds to nucleic acids, including both DNA and RNA. thermofisher.comnih.gov Upon binding, it emits a characteristic orange-red to red fluorescence. asm.orgthermofisher.com A primary and scientifically significant feature of this compound is its differential permeability with respect to bacterial cell walls. It is known to selectively penetrate and stain gram-positive bacteria while being largely excluded by the outer membrane of most gram-negative bacteria. asm.orgnih.govfishersci.se This selectivity forms the basis of its use in rapid, fluorescence-based Gram staining protocols. asm.orgthermofisher.com
In eukaryotic cells, this compound is membrane-permeant and can stain both the nucleus and the cytoplasm. thermofisher.comfishersci.seaatbio.com While it binds to nucleic acids in these cells, its staining is not exclusively nuclear, as it may also accumulate in mitochondria and nucleoli. thermofisher.comb-cdn.net When used in combination with a green-fluorescent, pan-bacterial stain like SYTO 9 or SYTO 13, this compound can effectively differentiate bacterial populations. asm.orgnih.gov In such mixtures, all bacteria are initially stained green by the SYTO dye; however, in gram-positive bacteria, the this compound displaces the SYTO stain, resulting in red-fluorescent cells, while gram-negative bacteria remain green. thermofisher.com
Below is a table summarizing the spectral properties of this compound upon binding to DNA.
| Property | Wavelength (nm) | Source(s) |
| Excitation Maximum | ~480-518 | thermofisher.comaatbio.commedchemexpress.com |
| Emission Maximum | ~600-625 | thermofisher.comaatbio.commedchemexpress.com |
Historical Context of Its Scientific Application in Staining Technologies
The scientific application of this compound is rooted in the long-standing need for rapid and reliable methods to differentiate bacteria, a cornerstone of microbiology since the development of the original Gram stain by Hans Christian Gram in 1882. nih.gov The traditional Gram staining method, while foundational, involves multiple steps including heat fixation, staining, decolorization, and counterstaining, which can be time-consuming and kill the bacteria being tested. thermofisher.comnih.gov
In the late 20th century, the advent of technologies like flow cytometry and advanced fluorescence microscopy created a demand for new probes that could enable faster, quantitative, and live-cell analysis. This compound emerged in this context as a key component of alternative, fluorescence-based Gram staining techniques. Research published in the late 1990s demonstrated that this compound, when used with other nucleic acid stains like SYTO 13, could correctly predict the Gram status of numerous clinically relevant organisms without the need for fixation. asm.orgnih.govfrontiersin.org This innovation allowed for the analysis of unfixed organisms in suspension, paving the way for high-throughput applications such as flow cytometry for bacterial classification. nih.govasm.org The subsequent development and commercialization of kits, such as the LIVE BacLight™ Bacterial Gram Stain Kit, solidified this compound's role as a modern research tool for microbial analysis. thermofisher.comthermofisher.com
Positioning within the Spectrum of Fluorescent Probes in Life Sciences
This compound occupies a specific niche within the broad spectrum of fluorescent probes used in life sciences, defined largely by its selective permeability in bacteria. Unlike general nucleic acid stains that label all cells, this compound's primary value comes from this differential staining capability.
Here is a comparative overview of this compound and other common fluorescent probes:
| Probe | Primary Target | Cell Permeability (Eukaryotic) | Key Differentiating Application | Source(s) |
| This compound | Nucleic Acids | Permeant | Differentiating live gram-positive from gram-negative bacteria. | thermofisher.comnih.govfishersci.se |
| SYTO Dyes (e.g., SYTO 9, SYTO 13) | Nucleic Acids | Permeant | General staining of all bacteria (live gram-negative and gram-positive) and eukaryotic cells. Often used with HI. | thermofisher.comasm.orgthermofisher.com |
| DAPI | DNA (AT-rich regions) | Permeant | Nuclear counterstaining in fixed and live eukaryotic cells; shows distinct chromosome banding. | thermofisher.comb-cdn.netmedchemexpress.com |
| Propidium (B1200493) Iodide (PI) | Nucleic Acids | Impermeant | Staining of dead or membrane-compromised cells, as it is excluded by intact membranes. | thermofisher.comoup.comsapub.org |
| Wheat Germ Agglutinin (WGA) | N-acetylglucosamine (in peptidoglycan) | Impermeant | Binds specifically to the cell wall of gram-positive bacteria. | nih.govasm.orgibs.re.kr |
While probes like DAPI and Hoechst dyes are preferred for high-fidelity nuclear staining in eukaryotes, this compound's broader cytoplasmic staining in these cells makes it less ideal for that specific purpose. thermofisher.comaatbio.com Its key advantage lies in bacteriology, where it provides a functional assessment of cell wall structure in live organisms. Compared to Propidium Iodide, which differentiates live from dead cells based on membrane integrity, this compound differentiates bacterial types based on cell wall composition. nih.govsapub.org Although fluorescently-labeled Wheat Germ Agglutinin (WGA) also targets gram-positive cells, this compound functions by entering the cell and binding nucleic acids, representing a different mechanism of action. asm.orgibs.re.kr
Scope and Academic Relevance in Contemporary Research Disciplines
This compound remains a relevant tool in several contemporary research disciplines, primarily due to its utility in rapid, fluorescence-based analysis of bacterial communities.
Microbiology and Environmental Science: The dye is frequently used to assess the composition of microbial populations in complex samples. For instance, it has been applied to analyze bacteria in activated sludge from wastewater treatment plants, allowing for the simultaneous assessment of Gram status and metabolic activity when combined with other probes. asm.orgresearchgate.net It has also been used in aquatic microbiology and to quantify and differentiate bacteria in bulk tank milk, helping to identify sources of contamination. oup.comasm.orgnih.gov
Clinical and Medical Research: In clinical settings, the ability to quickly determine the Gram status of bacteria without culturing can be advantageous. Research has validated its use for dozens of clinically relevant bacterial strains. nih.govthermofisher.com Furthermore, its property as a cell-permeant nucleic acid stain has been leveraged in other areas, such as staining living chronic myeloid leukemia cells for analysis by confocal microscopy during studies of gene expression. nih.gov
Biofilm Research: Understanding the structure of multispecies biofilms is critical in both environmental and medical contexts. This compound has been used as a traditional nucleic acid stain to visualize the structure of these complex communities, helping to elucidate the spatial distribution of different bacterial species within the biofilm matrix. nih.gov
The continued application of this compound in flow cytometry and fluorescence microscopy underscores its enduring academic relevance as a tool for rapid, functional characterization of bacteria. nih.govasm.org
Properties
CAS No. |
21156-66-4 |
|---|---|
Molecular Formula |
C25H28IN3 |
Molecular Weight |
497.42 |
Origin of Product |
United States |
Molecular Basis of Hexidium Iodide Interactions
Mechanism of Nucleic Acid Binding and Intercalation
Hexidium iodide, as a phenanthridinium dye, is known to bind to nucleic acids. thermofisher.commedchemexpress.combiomol.com While the precise mechanism is not extensively detailed in the provided search results, it is generally understood that phenanthridinium derivatives, such as the closely related ethidium (B1194527) bromide and propidium (B1200493) iodide, interact with nucleic acids primarily through intercalation. ub.edunih.gov This process involves the insertion of the planar aromatic ring of the dye between the base pairs of the DNA double helix or into folded regions of RNA. nih.govlubio.ch
This intercalating binding mode is a common feature of many nucleic acid stains. google.com.pg For instance, ethidium bromide is a well-established intercalating agent that inserts itself between the base pairs of nucleic acids. ub.edunih.gov Similarly, propidium iodide, another structural analogue, also functions as an intercalating agent. ub.edunih.gov Given that this compound is a member of the same chemical family, it is highly probable that it also binds to nucleic acids via a similar intercalative mechanism. thermofisher.comub.edustratech.co.uk The binding of these dyes is typically reversible and non-covalent. google.com.pg Some studies also suggest that these dyes can bind to RNA, particularly in regions where the RNA molecule is folded. nih.govlubio.choup.com
Fluorescence Characteristics Upon Nucleic Acid Interaction
A key characteristic of this compound is the significant enhancement of its fluorescence upon binding to nucleic acids. medchemexpress.combiomol.comaatbio.com When bound to DNA, this compound exhibits excitation and emission maxima at approximately 518 nm and 600 nm, respectively, resulting in a red-orange fluorescence. medchemexpress.combiomol.comnih.govaatbio.com This fluorescence enhancement is a common trait among intercalating dyes, as the constrained environment between nucleic acid base pairs protects the dye from non-radiative decay pathways, leading to a higher quantum yield. nih.gov
The fluorescence emission of this compound is notably at a slightly shorter wavelength compared to ethidium bromide and propidium iodide when bound to DNA. thermofisher.comstratech.co.ukthermofisher.com In practical applications, this red-orange fluorescence is readily detectable using standard fluorescence microscopy and flow cytometry instrumentation. nih.govasm.org For instance, when used in combination with a green fluorescent dye like SYTO 13, the red-orange fluorescence of this compound allows for the differential staining and identification of different cell populations. nih.govasm.org
Comparative Analysis with Other Nucleic Acid Stains (e.g., Ethidium Bromide, Propidium Iodide)
This compound shares structural and functional similarities with other common nucleic acid stains, particularly ethidium bromide and propidium iodide, as they all belong to the phenanthridinium family. thermofisher.comub.edunih.gov
| Feature | This compound | Ethidium Bromide (EtBr) | Propidium Iodide (PI) |
| Chemical Family | Phenanthridinium | Phenanthridinium | Phenanthridinium |
| Binding Mechanism | Intercalation (presumed) | Intercalation | Intercalation |
| Nucleic Acid Selectivity | Binds to both DNA and RNA nih.govoup.com | Binds to both DNA and RNA | Binds to both DNA and RNA lubio.ch |
| Fluorescence upon DNA Binding | Red-orange | Orange | Red |
| Emission Maxima (DNA-bound) | ~600 nm medchemexpress.combiomol.comaatbio.com | Not specified | Not specified |
| Cell Permeability | Permeant to mammalian cells thermofisher.commedchemexpress.comaatbio.com | Marginally permeant thermofisher.com | Generally excluded from viable cells thermofisher.com |
| Primary Application Mentioned | Staining gram-positive bacteria thermofisher.commedchemexpress.comthermofisher.com, general nucleic acid stain nih.gov | DNA visualization in gels ub.edu | Cytometry, staining dead cells ub.edulubio.ch |
| Structural Note | Moderately lipophilic thermofisher.com | - | Has an additional quaternary amine lubio.ch |
This table is generated based on the provided search results. The absence of a citation indicates that the information is a synthesis of data from multiple sources.
A key difference lies in their cell permeability. This compound is described as a moderately lipophilic dye that is permeant to mammalian cells. thermofisher.commedchemexpress.comaatbio.com In contrast, ethidium bromide is only marginally permeant, and propidium iodide is generally excluded from viable cells, making it a useful marker for dead cells with compromised membranes. thermofisher.comlubio.chthermofisher.com
The fluorescence spectrum of this compound bound to DNA is slightly shorter in wavelength compared to that of ethidium and propidium dyes. thermofisher.comstratech.co.ukthermofisher.com While ethidium bromide is widely used for visualizing DNA in electrophoresis gels, and propidium iodide is a staple in flow cytometry for viability assays, this compound has found a niche in applications such as the fluorescent Gram stain, where its permeability properties are exploited to differentiate between gram-positive and gram-negative bacteria. nih.govub.eduthermofisher.com
Implications of Molecular Structure on Binding Specificity
The molecular structure of this compound, particularly its phenanthridinium core and associated side chains, dictates its interaction with nucleic acids. The planar, aromatic phenanthridinium ring is the key structural feature that allows for intercalation between nucleic acid base pairs. ub.edunih.gov
The side chains attached to this core influence properties such as solubility, cell permeability, and potentially binding affinity and sequence preference. This compound is described as a "moderately lipophilic" phenanthridinium dye. thermofisher.com This lipophilicity is likely conferred by its side chains and is a critical factor in its ability to permeate the membranes of mammalian cells and certain types of bacteria. thermofisher.comthermofisher.com This contrasts with the more charged and less permeant nature of propidium iodide, which has an additional quaternary amine group. thermofisher.comlubio.ch
Mechanistic Investigations of Differential Cellular Uptake and Staining
Permeation Mechanisms Across Bacterial Cell Walls
The differential staining observed between Gram-positive and Gram-negative bacteria is a direct consequence of their distinct cell wall architectures. nih.govtechnologynetworks.com Hexidium iodide's interaction with these structures dictates its ability to access and bind to intracellular nucleic acids.
This compound selectively permeates and stains the vast majority of Gram-positive bacteria. aatbio.comthermofisher.comthermofisher.com The primary reason for this selective uptake lies in the structure of the Gram-positive cell wall. This wall is characterized by a thick, porous layer of peptidoglycan, which does not act as a barrier to the dye. technologynetworks.com Once inside, this compound binds to the bacterial DNA, exhibiting excitation/emission maxima of approximately 518/600 nm and producing a red-orange fluorescence. nih.govaatbio.com This mechanism allows for the clear differentiation of Gram-positive organisms in mixed populations. thermofisher.com When used in conjunction with other nucleic acid stains like SYTO 9, which stains both bacterial types green, this compound effectively displaces the SYTO 9 stain in Gram-positive bacteria, resulting in them appearing red while Gram-negative bacteria remain green. thermofisher.comnih.gov
| Bacterial Type | This compound Permeability | Observed Fluorescence |
|---|---|---|
| Gram-Positive | High | Red-Orange |
| Gram-Negative | Low / Impermeable | None (or green with counterstain) |
In contrast to its behavior with Gram-positive bacteria, this compound is generally excluded from entering Gram-negative bacteria. nih.govnih.gov This exclusion is attributed to the complex outer membrane of Gram-negative bacteria, which is not present in their Gram-positive counterparts. nih.govtechnologynetworks.com This outer membrane, rich in lipopolysaccharides (LPS), acts as an effective barrier, preventing the dye from reaching the inner peptidoglycan layer and the cell's interior. nih.gov Consequently, in a mixed sample, only the Gram-positive bacteria are stained by this compound. thermofisher.comfishersci.ca The integrity of this outer membrane is crucial for the exclusion of the dye. nih.gov
The fundamental difference in cell wall composition is the determining factor for this compound's selective staining.
Gram-Positive Bacteria : Possess a thick peptidoglycan layer that is readily permeable to this compound. technologynetworks.com The absence of an outer membrane allows the dye direct access to the cell's interior. nih.gov
Gram-Negative Bacteria : Feature a thin peptidoglycan layer, but it is protected by an outer lipid membrane. technologynetworks.com This outer membrane is the key structure that blocks the entry of this compound. nih.gov The lipopolysaccharides within this membrane are thought to play a significant role in this barrier function. nih.gov
This selective permeability based on cell wall structure is the core principle behind the use of this compound as a fluorescent Gram stain. nih.gov
Cellular Permeability in Eukaryotic Systems
This compound is also capable of crossing the plasma membrane of eukaryotic cells, including mammalian cells. thermofisher.comaatbio.comthermofisher.com
This compound is described as a moderately lipophilic, cell-permeant dye. thermofisher.com It can enter live mammalian cells and bind to nucleic acids. aatbio.comthermofisher.com Upon entry, it does not stain the nucleus exclusively. Staining is generally observed in both the cytoplasm and the nucleus. aatbio.comaatbio.com Furthermore, other subcellular compartments such as mitochondria and nucleoli may also be stained. thermofisher.com This broad intracellular staining pattern makes it generally unsuitable as a specific nuclear counterstain. aatbio.com
| Eukaryotic Cell Compartment | This compound Staining |
|---|---|
| Nucleus | Yes |
| Cytoplasm | Yes |
| Mitochondria | Potential |
| Nucleoli | Potential |
The barrier function of the Gram-negative outer membrane can be compromised through chemical treatment. The use of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can destabilize the lipopolysaccharide layer by removing essential cations. nih.gov This disruption increases the permeability of the outer membrane, allowing substances that are normally excluded, such as this compound, to enter the cell. nih.govglpbio.com Following permeabilization with EDTA, this compound can bind to the DNA of all bacteria, including Gram-negative species. medchemexpress.comglpbio.com This technique demonstrates that the exclusion of the dye from Gram-negative bacteria is a function of membrane integrity rather than a lack of an internal binding target. nih.gov
Inter-dye Interactions and Quenching Phenomena in Multi-staining Assays
In multi-staining assays, the selection and combination of fluorophores require consideration of potential molecular interactions that can lead to quenching or energy transfer phenomena oup.com. Quenching is defined as a reduction in fluorescence intensity. This can occur when dye molecules displace one another or when modifications in the excited states of the fluorophores result in energy dissipation through non-radiative transitions due to interactions between the dyes oup.comgoogle.comgoogle.com.
A notable example of such an interaction occurs when this compound is used in combination with green-fluorescent, cell-permeating nucleic acid stains like SYTO 9 and SYTO 13 nih.govasm.orgthermofisher.com. While SYTO dyes can penetrate both gram-positive and gram-negative bacteria, this compound selectively penetrates gram-positive organisms nih.govasm.org. When these dyes are used together, a phenomenon of fluorescence quenching and energy transfer is observed. In gram-positive bacteria, the presence of this compound, which binds to nucleic acids, leads to the quenching of the green fluorescence emitted by the SYTO dye nih.govasm.org. Simultaneously, the gram-positive organisms fluoresce red-orange due to the this compound nih.govthermofisher.com.
This process is understood as a consequence of energy transfer between the two dyes oup.com. The application of the dual stain results in a quantifiable decrease in green fluorescence emission from the SYTO dye and a corresponding increase in the orange fluorescence from this compound compared to when either dye is used alone oup.com. This interaction is fundamental to the utility of these dye combinations in fluorescent Gram staining for unfixed organisms, allowing for the differentiation of gram-positive (red-orange fluorescence) from gram-negative (green fluorescence) bacteria by flow cytometry and epifluorescence microscopy oup.comnih.govasm.org. Similar energy transfer mechanisms have been exploited for many years with other dye pairs, such as mythramicin with ethidium (B1194527) bromide and DAPI or Hoechst with propidium (B1200493) iodide oup.com.
Research has also noted that in some contexts, staining with this compound can have inhibitory effects on the growth of gram-positive bacteria, a factor that may be relevant in the design of live-cell imaging experiments nih.gov. The interactions between various fluorescent dyes used in multi-staining assays involving this compound are critical for accurate interpretation of results.
Table 1: Interactions of this compound with Other Dyes in Multi-Staining Assays
| Interacting Dye | Organism/Cell Type | Observed Phenomenon | Resulting Fluorescence Change | Reference |
| SYTO 9 | Gram-positive bacteria | Energy Transfer / Quenching | Decrease in SYTO 9 green fluorescence; Increase in this compound orange fluorescence. | oup.com |
| SYTO 13 | Gram-positive bacteria | Quenching | SYTO 13 green fluorescence is quenched; cells appear red-orange from this compound. | nih.govasm.org |
| Calcofluor White | Candida auris / Staphylococcal biofilms | Dual Staining | Fungi appear blue; bacteria appear red. No quenching mentioned. | semanticscholar.org |
Advanced Applications in Microbial Research
Refined Gram Staining Methodologies for Bacterial Classification
Hexidium Iodide is a fluorescent nucleic acid stain that has been pivotal in developing advanced, fluorescence-based alternatives to the classical Gram stain. asm.org Its utility stems from its differential permeability across bacterial cell walls. thermofisher.com The dye readily penetrates the thick peptidoglycan layer of Gram-positive bacteria, binding to their nucleic acids and emitting a red-orange fluorescence. nih.govnih.gov Conversely, the outer membrane of Gram-negative bacteria effectively excludes this compound, preventing staining in viable cells. thermofisher.comnih.gov This selective staining forms the basis of its use in various high-throughput and microscopic techniques for bacterial classification.
Flow cytometry, a technique for rapidly analyzing individual cells in a fluid suspension, can be adapted for Gram differentiation using this compound. asm.orgasm.org This method offers a quantitative and objective alternative to the subjective interpretation of microscopic slides. asm.org
In this application, bacteria are typically treated with a mixture of two fluorescent dyes: this compound and a green-fluorescent, membrane-permeant nucleic acid stain like SYTO 9 or SYTO 13. nih.govasm.org The SYTO dye enters and stains all bacteria, regardless of their Gram status. asm.orgwalshmedicalmedia.com
The staining principle is as follows:
Gram-negative bacteria , which exclude this compound, are stained only by the SYTO dye and thus fluoresce green. nih.govthermofisher.com
Gram-positive bacteria are permeable to both dyes. However, when this compound binds to the nucleic acids, it displaces the SYTO stain and simultaneously quenches its green fluorescence, resulting in the cells fluorescing red-orange. nih.govnih.gov
This dual-staining strategy allows for the clear differentiation and quantification of Gram-positive and Gram-negative populations within a sample using a flow cytometer equipped with appropriate lasers and filters. walshmedicalmedia.com The technique has been successfully used to classify dozens of clinically relevant bacterial strains, including those known to be Gram-variable, and has shown high accuracy in analyzing mixed bacterial populations. nih.govasm.org Research on bacteria from activated sludge has demonstrated that the relative proportions of Gram-positive and Gram-negative cells identified by this compound staining and flow cytometry are not significantly different from those determined by traditional microscopy. asm.orgnih.gov
The same dual-staining principle utilizing this compound and a counterstain is directly applicable to fluorescence microscopy techniques, including epifluorescence and confocal laser scanning microscopy (CLSM). nih.govoup.com These methods allow for the direct visualization of bacteria and their Gram status within their spatial context, which is particularly crucial for studying biofilms and infected tissues. tandfonline.combiorxiv.org
Using a fluorescence microscope with standard filter sets for green (like GFP) and red (like RFP) fluorescence, researchers can observe:
Gram-positive bacteria appearing red or red-orange. biorxiv.orgmdpi.com
Gram-negative bacteria appearing green. biorxiv.orgscispace.com
CLSM, in particular, enables the acquisition of high-resolution, three-dimensional images by taking optical sections through the specimen. tandfonline.comnih.gov This has been used to examine the architecture of dual-species biofilms, such as those containing Pseudomonas aeruginosa (Gram-negative, green) and Staphylococcus aureus (Gram-positive, red), providing insights into their spatial organization over time. biorxiv.orgfrontiersin.org The advantage of using this compound in these applications is that it can provide sufficient fluorescence intensity for visualization with minimal toxicity, allowing for the study of live, unfixed cells and maintaining their viability. tandfonline.comresearchgate.net
This compound-based fluorescent staining offers several distinct advantages over the conventional, multi-step Gram staining method developed in 1884. It also presents a unique profile when compared to other modern fluorescent techniques.
| Feature | Traditional Gram Stain | This compound (HI) Method | Other Fluorescent Methods (e.g., WGA) |
| Principle | Differential retention of crystal violet-iodine complex after alcohol decolorization. asm.org | Differential membrane permeability to HI, a fluorescent nucleic acid dye. asm.orgnih.gov | Lectin (WGA) binding to N-acetylglucosamine in peptidoglycan; ibs.re.kr labeled antibiotics. frontiersin.org |
| Cell State | Requires heat- or chemical-fixation, which kills cells. asm.orgaatbio.com | Can be used on live, unfixed bacteria in suspension. nih.govasm.org | WGA often requires fixation or permeabilization steps. asm.orgibs.re.kr |
| Procedure | Multi-step process: staining, mordant, decolorization, counterstaining, with washes. thermofisher.comibs.re.kr | Typically a single staining step with a dye mixture, followed by direct analysis. thermofisher.comfishersci.dk | Can require washing steps and specific buffer conditions (e.g., high KCl for WGA). ibs.re.kr |
| Speed | Labor-intensive and time-consuming. aatbio.com | Rapid, with results in minutes. asm.orgthermofisher.com | Generally faster than traditional methods but may be slower than HI. asm.org |
| Objectivity | Relies on subjective microscopic interpretation; decolorization step can introduce errors. ibs.re.kr | Amenable to objective, quantitative analysis by flow cytometry. asm.orgasm.org | Can be used with flow cytometry for objective analysis. frontiersin.org |
| Selectivity | Gold standard but can fail with Gram-variable or some anaerobic species. nih.govasm.org | Correctly classifies many Gram-variable and anaerobic strains; nih.gov selectivity can be marginal in some reports. ibs.re.kr | WGA is specific for Gram-positives but may have lower intensity. ibs.re.kr |
While other fluorescent probes like fluorescein-labeled Wheat Germ Agglutinin (WGA) also target Gram-positive bacteria, this compound-based systems are often simpler, not requiring washing steps or special buffers needed to enhance the WGA signal. ibs.re.kr However, some studies note that the discrimination of this compound between Gram-positive and Gram-negative bacteria can be marginal, and newer probes are continuously being developed to improve upon this selectivity. ibs.re.kr
Analysis of Biofilm Structure and Dynamics
Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). Understanding their complex architecture is key to addressing their roles in environmental and clinical settings. This compound is a valuable stain for these studies, particularly for differentiating bacterial species within these communities. nih.gov
This compound is frequently used in CLSM to visualize the three-dimensional structure of biofilms. tandfonline.comfrontiersin.org In monospecies biofilms of Gram-positive bacteria, such as Streptococcus mutans, it serves as an effective nucleic acid stain that provides strong fluorescence for visualization with minimal impact on cell viability. tandfonline.comresearchgate.net
Its true power lies in the analysis of multispecies biofilms. When combined with a green fluorescent universal stain like SYTO 9, this compound allows for the differentiation of Gram-positive (red) and Gram-negative (green) bacteria within the biofilm matrix. biorxiv.orgscispace.com This approach has been used to:
Visualize the co-existence and spatial arrangement of P. aeruginosa and S. aureus in co-culture biofilms. oup.combiorxiv.org
Identify individual Gram-positive cells within biofilms composed predominantly of Gram-negative bacteria in high-salinity environments. researchgate.net
Examine the structure of mixed biofilms from clinical samples, such as those from cystic fibrosis patients containing S. aureus and Stenotrophomonas maltophilia. scispace.com
By staining individual species with distinct fluorophores (e.g., this compound for a Gram-positive species and FITC or another SYTO dye for a partner species), researchers can track their distribution and interactions during biofilm development. nih.govplos.org
Oral plaque is a quintessential example of a complex, multispecies biofilm, and its study has benefited significantly from staining techniques involving this compound. nih.govuky.edu Research has employed this dye to investigate the interactions between various oral bacteria.
Key research findings from oral microbiology models include:
Community Formation: In studies of three-species oral communities, Streptococcus gordonii was stained red with this compound to distinguish it from F. alocis (green, FITC) and Fusobacterium nucleatum (blue, DAPI), allowing for analysis of their spatial organization and biovolume. plos.org
Biofilm Inhibition: The effect of signaling molecules on biofilm formation has been studied by labeling streptococci with this compound before introducing a second species, such as Porphyromonas gingivalis, to observe how the initial colonizers influence subsequent attachment. asm.org
Structural Analysis: this compound staining coupled with CLSM has been used to assess the structural characteristics of S. mutans biofilms, revealing differences in thickness and microcolony formation in mutant strains compared to wild-type. tandfonline.com
Inhibitor Screening: The impact of potential inhibitors, such as ceramic powders, on S. mutans biofilm accumulation has been visually assessed by staining the bacteria with this compound and observing the resulting biofilm structure via confocal microscopy. karger.com
These studies highlight the utility of this compound in dissecting the intricate architecture and developmental dynamics of oral biofilms, which are central to the pathogenesis of dental caries and periodontal disease. nih.govuky.edu
Investigation of Environmental and Industrial Microbial Communities
This compound has proven to be a valuable tool for the rapid assessment of microbial communities in complex environmental and industrial settings. Its ability to selectively penetrate and stain Gram-positive bacteria allows for culture-independent differentiation and quantification, offering significant advantages over traditional, time-consuming microbiological methods. asm.orgnih.gov This is particularly useful in environments like wastewater treatment plants and the food industry, where understanding microbial composition is crucial for process control and quality assurance. mdpi.comasm.org
In the context of wastewater treatment, a critical industrial biotechnological process, this compound has been instrumental in characterizing bacterial populations. asm.orgnih.gov Studies on activated sludge, the biomass responsible for purification, have used this dye to differentiate and enumerate Gram-positive and Gram-negative bacteria via flow cytometry. asm.orgnih.gov Research has shown that the relative proportions of bacterial types identified using this compound staining are comparable to those found with traditional microscopy. nih.govasm.org This rapid and robust method helps in monitoring the community structure, which is vital for processes like enhanced biological phosphate (B84403) removal where Gram-positive bacteria are known to play a significant role. nih.gov
The application of this compound extends to the analysis of microbial consortia in food products, such as dairy. ulisboa.pt For instance, it has been used in conjunction with other stains to perform flow-cytometric analysis of bacterial Gram reactions in milk, enabling the differentiation of common Gram-negative and Gram-positive species. researchgate.net This provides a high-throughput method for quality control in the dairy industry. researchgate.net
Table 1: Research Findings on this compound in Environmental and Industrial Samples
| Research Area | Sample Type | Key Application of this compound | Associated Findings | Citations |
| Wastewater Treatment | Activated Sludge | Differentiation of Gram-positive and Gram-negative bacteria via flow cytometry. | Proportions of Gram-positive vs. Gram-negative bacteria were consistent with traditional methods. | asm.orgnih.govasm.org |
| Activated Sludge Flocs & Fluid | Dual staining for Gram status and metabolic activity. | Gram-positive organisms, though a minority (<5%), constituted a significant portion (19-55%) of highly active bacteria in flocs. | asm.orgnih.gov | |
| Wastewater | Quantitative measure of Gram status and in situ activity over time. | Demonstrated significant differences in bacterial activity and composition over a 4-day period. | researchgate.net | |
| Food Industry | Milk | Flow-cytometric analysis of bacterial Gram reaction. | Successfully differentiated inoculated P. fluorescens (Gram-negative) and S. aureus (Gram-positive). | researchgate.net |
Characterization of Bacterial Physiological States and Community Heterogeneity
This compound is a key reagent for elucidating the physiological state and inherent heterogeneity within bacterial populations. By differentiating cells based on cell wall structure, it allows researchers to investigate subpopulations and their respective activities within a broader community.
The monitoring of bacterial growth and metabolic activity is fundamental to microbiology, and this compound provides a nuanced approach to this task. It is used to differentially stain and enumerate bacteria, which is essential for tracking the proliferation of specific groups within mixed populations. nih.govresearchgate.net For example, in a study using a highly porous inorganic chip for microbial cultivation, this compound was used to stain microcolonies, allowing for the analysis of growth dynamics. nih.gov
Its utility is prominent in studying co-cultures and biofilms. In a 240-hour co-culture model of Pseudomonas aeruginosa and Staphylococcus aureus, two species often found in chronic infections, this compound was used to distinguish the Gram-positive S. aureus (red) from the Gram-negative P. aeruginosa (counterstained green). biorxiv.org This allowed for the visualization and monitoring of how each species grew and organized within the dual-species biofilm over time. biorxiv.org
Beyond bacteria, this compound has been applied to measure metabolic activity in filamentous fungi. nih.govaatbio.com By staining species like Penicillium, Phoma, and Trichoderma, researchers could follow the early stages of growth, from germination to hyphal development, using flow cytometry and measure metabolic activity within the developing hyphae. nih.gov
Table 2: Examples of this compound in Monitoring Microbial Growth and Activity
| Organism(s) | Research Model | Parameter Monitored | Key Finding | Citations |
| Escherichia coli & Enterococcus faecalis | Microfluidic Chip | Simultaneous growth in mixed culture | Enabled visualization of distinct growth for Gram-negative rods (green) and Gram-positive cocci (orange). | researchgate.net |
| Pseudomonas aeruginosa & Staphylococcus aureus | 240-hour Biofilm Co-culture | Biofilm architecture and species distribution over time | Allowed for differentiation and visualization of the two species, revealing the structural dynamics of the mixed biofilm. | biorxiv.org |
| Penicillium, Phoma, Trichoderma | Fungal Culture | Hyphal development and metabolic activity | Demonstrated a 12-13 hour window where germination and early hyphal growth can be analyzed by flow cytometry. | nih.gov |
| Various Bacteria & Yeasts | Porous Inorganic Chip | Microcolony formation and growth | Used in a staining solution to visualize and analyze the growth of various microorganisms on the chip. | nih.gov |
Integration with Other Probes for Multiparametric Analysis
A significant strength of this compound lies in its spectral properties, which allow for its combination with other fluorescent probes for multiparametric analysis. asm.orgfrontiersin.org This approach enables the simultaneous assessment of multiple cellular characteristics, such as Gram status, viability, membrane integrity, and metabolic function, at the single-cell level.
The most common combination involves pairing the red-orange fluorescent this compound with a green fluorescent, membrane-permeant nucleic acid stain like SYTO 9 or SYTO 13. researchgate.netfrontiersin.orgnih.gov In this pairing, the SYTO dye enters all bacteria, staining them green. nih.gov However, in Gram-positive bacteria, the concurrently applied this compound also enters and its red-orange fluorescence quenches the green fluorescence of the SYTO dye. nih.gov The result is a clear differentiation: Gram-negative bacteria appear green, and Gram-positive bacteria appear red-orange. researchgate.netnih.gov This dual-staining method is a core component of commercially available kits for fluorescent Gram staining. frontiersin.orgthermofisher.com
Beyond simple Gram differentiation, this compound is integrated with functional probes. In wastewater analysis, it was combined with the fluorescein-based metabolic activity stain 5-carboxyfluorescein (B1664652) diacetate (CFDA). asm.orgnih.govasm.org This dual staining protocol proved effective for concurrently analyzing the Gram status and the in-situ metabolic activity of bacteria in activated sludge, revealing that specific populations were disproportionately active. asm.orgnih.govasm.org
Table 3: Multiparametric Analysis Using this compound with Other Probes
| Paired Probe(s) | Target of Paired Probe | Combined Information Obtained | Application Example | Citations |
| SYTO 9 / SYTO 13 | All bacterial nucleic acids (Green fluorescence) | Gram status and total cell count/visualization. | Differentiating Gram-positive (S. aureus) from Gram-negative (P. aeruginosa) bacteria in co-culture biofilms. | researchgate.netbiorxiv.orgfrontiersin.orgnih.gov |
| CFDA (5-carboxyfluorescein diacetate) | Intracellular esterase activity (metabolic function) | Gram status linked to in-situ metabolic activity. | Assessing which bacterial populations (Gram-positive vs. Gram-negative) are most active in wastewater treatment plants. | asm.orgnih.govasm.orgnih.govresearchgate.net |
| Dihydroethidium | Metabolic activity in developing hyphae | Fungal growth stage and metabolic status. | Analyzing germination and early hyphal development in filamentous fungi. | nih.gov |
| Calcofluor White | Fungal cell wall (chitin) | Spatial relationship between bacteria and fungi. | Visualizing the interaction and binding of S. aureus (stained with HI) to Candida albicans hyphae. | frontiersin.org |
Studies on Bacterial Stress Responses and Adaptive Mechanisms in Research Models
This compound is employed in studies investigating how bacteria respond and adapt to various environmental stressors, such as antibiotics, oxidative stress, and interspecies competition. A primary adaptive mechanism studied using this dye is biofilm formation, a state where bacteria exhibit increased tolerance to antimicrobial agents. biorxiv.orgnih.gov
In research on biofilm-mediated antibiotic defense, this compound was used to identify Staphylococcus aureus cells in co-culture with Pseudomonas aeruginosa. nih.gov This allowed researchers to observe how the extracellular matrix produced by P. aeruginosa could provide a protective physical barrier for S. aureus against antibiotics. nih.gov Similarly, it has been used to visualize the structure of heterotypic biofilms of Porphyromonas gingivalis and Streptococcus gordonii, helping to elucidate the role of the Clp stress response protein system in the development of these mixed communities. nih.gov
The dye is also used to assess membrane damage as an indicator of stress. In one study, Serratia marcescens mutants lacking the oxyR gene, which is involved in oxidative stress response, were analyzed. asm.org this compound was used to stain bacteria with compromised membranes following exposure to hydrogen peroxide, demonstrating the increased sensitivity of the mutants. asm.org In another context, this compound helped visualize how swarming bacteria (Paenibacillus vortex) could transport "cargo" bacteria through toxic environments, a novel cooperative adaptive mechanism. asm.org
Table 4: Application of this compound in Bacterial Stress and Adaptation Studies
| Stressor / Adaptive Mechanism | Bacterial Model(s) | Role of this compound | Key Research Finding | Citations |
| Antibiotic Tolerance (Biofilm) | P. aeruginosa & S. aureus | Identified S. aureus (Gram-positive) in a mixed-species biofilm. | Showed that the matrix of P. aeruginosa can physically protect co-cultured S. aureus from antibiotics. | nih.gov |
| Oxidative Stress | Serratia marcescens | Stained bacteria with compromised membranes after H₂O₂ exposure. | Mutants in the oxyR transcription factor showed increased membrane damage, indicating a role for OxyR in oxidative stress resistance. | asm.org |
| Interspecies Biofilm Formation (Stress Response) | P. gingivalis & S. gordonii | Labeled S. gordonii to visualize its interaction with P. gingivalis. | The Clp stress response system was found to be critical for the formation of heterotypic biofilms. | nih.gov |
| Interspecies Interaction (Stress Response) | Candida albicans & S. aureus | Stained S. aureus to visualize its binding to fungal hyphae. | Deletion of the ALS3 gene in C. albicans significantly altered its interaction with and response to S. aureus. | frontiersin.org |
| Cooperative Transport in Toxic Environments | Paenibacillus vortex & E. coli | Selectively stained the transporter strain (P. vortex) to distinguish it from the cargo. | Revealed that swarming bacteria can physically transport other bacteria, protecting them from antibiotics. | asm.org |
Applications in Eukaryotic Cell Biology Research
Utilization in Live Cell Imaging and Cell Line Studies
Hexidium iodide's ability to permeate the membranes of live mammalian cells makes it a valuable tool for live-cell imaging and the study of various cell lines. medchemexpress.comaatbio.com In eukaryotic cells, it generally stains both the cytoplasm and the nucleus. b-cdn.netaatbio.comthermofisher.comfishersci.cathermofisher.com In some instances, mitochondria and nucleoli may also be stained. b-cdn.netthermofisher.comthermofisher.com This broad staining pattern, however, has led to recommendations against its use as a specific nuclear stain, as it also highlights other subcellular compartments. aatbio.comaatbio.comaatbio.com
The dye has been employed in studies involving various cell types, including research on multispecies oral biofilms where its performance was evaluated based on cytotoxicity and fluorescence intensity for intact bacteria. nih.gov It has also been used in phagocytosis assays, where particles labeled with fluorescent dyes like this compound are used to track their uptake by cells. tandfonline.com
Table 1: Spectral Properties of this compound
| Property | Value |
|---|---|
| Excitation Maximum | ~518 nm medchemexpress.comaatbio.comaatbio.com |
| Emission Maximum | ~600 nm medchemexpress.comaatbio.comaatbio.com |
This table summarizes the key spectral characteristics of this compound when bound to nucleic acids.
Role as a Counterstain in Cellular Uptake and Localization Studies
While not always ideal as a primary nuclear stain due to its cytoplasmic fluorescence, this compound can serve as a counterstain in specific experimental contexts. b-cdn.netaatbio.comaatbio.comaatbio.com Its red-orange fluorescence can provide contrast to other fluorescent probes, aiding in the localization of specific cellular components or the tracking of cellular processes. nih.gov For instance, in studies involving the uptake of fluorescently labeled particles, this compound could potentially be used to delineate the cell boundaries and nucleus, providing a reference for the location of the internalized particles. tandfonline.com
In the context of bacterial studies, which can inform eukaryotic research methodologies, this compound is famously used in combination with the green-fluorescent SYTO 9 dye. nih.govoup.comthermofisher.comoup.com In this application, it differentially stains gram-positive bacteria red-orange while gram-negative bacteria are stained green, demonstrating its utility in multicolor fluorescence applications that could be adapted for eukaryotic systems. nih.govthermofisher.comthermofisher.com
Assessment of Cellular Morphological Changes in Experimental Systems
The ability of this compound to stain the general structure of eukaryotic cells, including the cytoplasm and nucleus, allows for the observation of morphological changes. b-cdn.netaatbio.comthermofisher.comfishersci.cathermofisher.com Alterations in cell shape, size, and the integrity of the nucleus and cytoplasm can be visualized using this dye in live or fixed cells. This is particularly relevant in studies investigating the effects of experimental treatments or environmental stressors on cell health and structure. For example, changes in cellular morphology are key indicators in assays for cytotoxicity and apoptosis. While not a specific marker for apoptosis, the general staining pattern of this compound can reveal gross morphological changes associated with cell death, such as cell shrinkage and nuclear condensation.
In a study on activated sludge bacteria, which involves complex microbial communities, this compound staining was compared with traditional microscopy, and no significant difference was found in the relative proportions of different bacterial cell types identified. researchgate.netnih.gov This suggests its reliability in representing cellular populations, a principle that extends to its use in observing morphological distributions in eukaryotic cell cultures.
Applications in Plant Cell Biology for Nucleic Acid Visualization
This compound has also been identified as a tool for nucleic acid visualization in plant cell biology. oup.com Its use, alongside other dyes like DAPI and SYTO dyes, has been cited in the context of visualizing nucleic acids and the nucleus in plant cells. oup.com The ability of such fluorescent probes to stain cellular components is crucial for understanding the structural organization and dynamic processes within live plant cells. oup.com
Table 2: Research Applications of this compound in Cell Biology
| Research Area | Application | Key Findings/Observations |
|---|---|---|
| Live Cell Imaging | General staining of cytoplasm and nucleus in mammalian cells. b-cdn.netaatbio.comthermofisher.comfishersci.cathermofisher.com | Permeant to live cells, allowing for real-time observation. medchemexpress.comaatbio.com |
| Counterstaining | Used in multicolor fluorescence applications. nih.govoup.comthermofisher.comoup.com | Provides red-orange fluorescence for contrast with other probes. nih.gov |
| Cellular Morphology | Assessment of changes in cell shape and structure. b-cdn.netaatbio.comthermofisher.comfishersci.cathermofisher.com | Can reveal gross morphological changes indicative of cellular stress or death. |
This table provides an overview of the diverse applications of this compound in eukaryotic cell biology research.
Compound Reference Table
| Compound Name |
|---|
| 7-AAD |
| Acridine Orange |
| Alexa Fluor 488 |
| Aniline Blue |
| BCECF |
| BODIPY Dyes |
| BrdU |
| Calcein |
| Calcein Blue AM |
| Calcofluor |
| Carboxyfluorescein |
| Carboxyfluorescein diacetate (CFDA) |
| CFDA-SE |
| CFSE |
| Coumarin Dyes |
| Crystal Violet |
| Cyanine (B1664457) Dyes |
| CypHer5E |
| DAPI |
| DiBAC4(3) |
| DiI |
| DiO |
| DiR |
| DMSO |
| EDTA |
| Ethidium (B1194527) Bromide |
| Ethidium monoazide |
| Fluorescein |
| Fluorescein diacetate (FDA) |
| Fluorescein isothiocyanate (FITC) |
| This compound |
| Hoechst 33258 |
| Hoechst 33342 |
| Hoechst 34580 |
| Hydroxystilbamidine |
| Indo-1 |
| LDS 751 |
| Methyl Violet |
| Mitotracker |
| MTT |
| Phalloidin |
| Phenyl Indol |
| Propidium (B1200493) Iodide |
| Rhodamine |
| Rhodamine 123 |
| SYBR 14 |
| SYTO 12 |
| SYTO 13 |
| SYTO 14 |
| SYTO 16 |
| SYTO 9 |
| SYTO Dyes |
| SYTOX AADvanced |
| SYTOX Green |
| Thapsigargin |
| TO-PRO-1 |
| TO-PRO-3 |
| TPE-Cy |
| TOTO-1 |
| TOTO-3 |
| Tryptan Blue |
| YO-PRO-1 |
| YO-PRO-3 |
| YOYO-1 |
Methodological Considerations and Optimization in Research Protocols
Compatibility with Advanced Imaging Techniques
Hexidium iodide has demonstrated broad compatibility with a range of advanced imaging techniques, making it a versatile tool for cellular analysis. thermofisher.comscience.govoup.comnih.gov Its fluorescent properties are well-suited for both qualitative and quantitative assessments in complex biological samples.
Confocal Laser Scanning Microscopy (CLSM): CLSM is routinely used to analyze cells stained with this compound. oup.comresearchgate.net This technique allows for the acquisition of high-resolution, three-dimensional images, enabling detailed visualization of stained structures within individual cells and complex communities like biofilms. oup.com
Flow Cytometry (FCM): this compound is extensively used in flow cytometry for high-throughput analysis of bacterial and other cell populations. science.govnih.govresearchgate.netnih.govaatbio.comnih.gov FCM allows for the rapid quantification of stained cells, assessment of population heterogeneity, and differentiation of cell types based on fluorescence intensity. nih.govresearchgate.netnih.gov The dye's spectral properties, with an excitation maximum around 480-518 nm and an emission maximum around 600-625 nm, are compatible with the standard laser and filter sets found in most flow cytometers. thermofisher.comaatbio.comthermofisher.com
Optimization of Staining Concentrations and Incubation Conditions for Specific Experimental Setups
The effectiveness of this compound staining is highly dependent on the optimization of dye concentration and incubation conditions, which can vary based on the specific cell type and experimental goals.
Staining Concentrations: The concentration of this compound must be carefully titrated to achieve optimal signal intensity while minimizing potential cytotoxic effects. google.comresearchgate.net For instance, in some applications, working stock solutions are prepared, and the final concentration in the sample can range from nanomolar to micromolar levels, depending on the assay. google.com
Incubation Time and Temperature: The duration and temperature of incubation are critical parameters. For example, staining of milk-associated bacteria with a combination of this compound and another fluorescent stain was optimized with an incubation at 50°C for 15 minutes to facilitate permeabilization. asm.org In other protocols, staining is performed at room temperature for approximately 15 minutes. nih.gov For some Gram-negative bacteria, a longer incubation time may be necessary to ensure sufficient dye uptake. researchgate.net
Washing Steps: To minimize background fluorescence and remove unbound dye, washing steps are often recommended. thermofisher.com A single wash is typically sufficient to remove interfering components from the growth medium. thermofisher.com However, the use of phosphate (B84403) buffers for washing is sometimes discouraged as it may reduce staining efficiency. thermofisher.com
| Parameter | Consideration | Example Protocol Detail | Reference |
|---|---|---|---|
| Concentration | Balance between signal strength and potential cytotoxicity. | Final concentrations can range from nM to µM depending on the specific assay. | google.com |
| Incubation Time | Varies with cell type and permeability. | 15 minutes at room temperature for some bacteria. | nih.gov |
| Incubation Temperature | Can be adjusted to enhance dye uptake. | 50°C for 15 minutes for milk-associated bacteria to aid permeabilization. | asm.org |
| Washing | Reduces background from unbound dye. | A single wash step is often sufficient. Phosphate buffers may be avoided. | thermofisher.com |
Influence of this compound on Experimental Systems
Understanding the effects of this compound on the biological samples under investigation is crucial for the valid interpretation of experimental results, particularly in live-cell imaging.
Effects on Microbial Growth and Viability in Live-Cell Assays
While this compound is valuable for distinguishing certain cell populations, its application in live-cell assays requires careful consideration of its potential impact on microbial growth and viability. In some studies, staining with this compound has been shown to inhibit the growth of Gram-positive bacteria. researchgate.net This cytotoxic effect can be a limiting factor for experiments that require long-term observation of cellular processes. Therefore, it is essential to evaluate the cytotoxicity of the dye at the intended concentration and incubation time for the specific microbial species being studied. science.govaatbio.com
Considerations for Long-Term Live Imaging
For long-term live imaging studies, the photostability of the fluorescent probe and its potential for phototoxicity are major concerns. While some fluorescent dyes exhibit significant photobleaching over extended imaging periods, certain newer dyes have shown improved stability. acs.org When using this compound for long-term imaging, it is important to use the lowest possible laser power and exposure times to minimize phototoxic effects and photobleaching. nih.gov The potential for the dye to interfere with normal cellular functions over time must also be considered.
Strategies for Minimizing Background Fluorescence and Enhancing Signal-to-Noise Ratio
A high signal-to-noise ratio is critical for obtaining clear and quantifiable fluorescence imaging data. Several strategies can be employed to achieve this when using this compound.
Instrumental Approaches: Hardware-based methods for noise reduction are built into the imaging instruments themselves. libretexts.org This can include the use of high-quality detectors and appropriate filter sets to specifically capture the emission spectrum of this compound while rejecting background light.
Software-Based Approaches: Digital image processing techniques can significantly enhance the signal-to-noise ratio. libretexts.org Background subtraction algorithms can remove non-specific fluorescence from the image. Furthermore, techniques like signal averaging, where multiple images are captured and averaged, can reduce random noise, thereby improving the clarity of the signal. libretexts.org In some advanced applications, denoising frameworks that utilize data redundancy can be applied to improve the contrast-to-noise ratio. nih.gov
Protocol Optimization: As mentioned previously, optimizing staining protocols by using appropriate dye concentrations and including wash steps is fundamental to reducing background fluorescence. thermofisher.comnumberanalytics.com Ensuring the removal of unbound dye and potential interfering substances from the sample medium is a key step. thermofisher.com
Integration with Other Fluorescent Markers for Multi-color Labeling
This compound is frequently used in combination with other fluorescent markers to enable multi-parameter analysis in a single sample. thermofisher.comscience.govoup.comaatbio.com This approach allows for the simultaneous assessment of different cellular characteristics, such as viability, Gram status, and metabolic activity.
Common Dye Combinations:
With SYTO Dyes: A widely used combination is this compound with a green-fluorescent SYTO dye, such as SYTO 9 or SYTO 13. thermofisher.comnih.govsapub.orgresearchgate.net In this pairing, SYTO dyes, which are permeant to all bacterial cells, stain both Gram-positive and Gram-negative bacteria green. thermofisher.comsapub.org this compound, which preferentially enters Gram-positive bacteria, stains these cells red-orange, while being largely excluded by Gram-negative bacteria. thermofisher.comnih.govsapub.org This differential staining allows for the discrimination of Gram-positive and Gram-negative bacteria in mixed populations. thermofisher.comresearchgate.net
With Viability Dyes: this compound can be paired with viability indicators like propidium (B1200493) iodide (PI), although their spectral overlap requires careful selection of filter sets. science.gov
With Activity Stains: It has been successfully used in dual-staining protocols with fluorescein-based metabolic activity stains to investigate both Gram status and bacterial activity within the same population. nih.gov
Future Directions and Emerging Research Avenues
Expanding Applications in Environmental Microbiology and Microbial Ecology
The primary application of hexidium iodide has been in the rapid differentiation of bacterial populations, a technique with significant potential for environmental microbiology. nih.govasm.org Its ability to distinguish between Gram-positive and Gram-negative bacteria without the need for traditional, time-consuming Gram staining methods is a considerable advantage. nih.govsapub.org Future research is likely to focus on leveraging this capability for large-scale ecological studies of microbial communities in various environments, such as soil, water, and wastewater treatment plants. nih.govresearchgate.net
Studies have already demonstrated its effectiveness in analyzing bacteria in activated sludge and milk, suggesting its utility in monitoring microbial population dynamics in industrial and agricultural settings. nih.govnih.gov By enabling rapid, quantitative assessment of the Gram status of bacteria within a sample, this compound can provide crucial data for understanding ecosystem health, bioremediation processes, and the impact of environmental changes on microbial consortia. nih.govresearchgate.net Further research may involve its use in studying the composition of biofilms and in assessing the microbial diversity of extreme environments. aatbio.com
Potential for Integration with Advanced Analytical Techniques
This compound is particularly well-suited for integration with advanced analytical techniques, most notably flow cytometry. asm.orgnih.gov The combination of this compound staining with flow cytometry allows for high-throughput, quantitative analysis of bacterial populations, providing a rapid and objective alternative to microscopic enumeration. nih.govasm.org This synergy has been effectively used to differentiate and quantify Gram-positive and Gram-negative bacteria in mixed populations. researchgate.netnih.gov
Future directions will likely involve the refinement of these integrated methods. This could include the development of multi-parameter flow cytometry assays that simultaneously assess Gram status, viability, and specific metabolic activities by combining this compound with other fluorescent probes. nih.govfrontiersin.org For instance, it has been used in conjunction with SYTO 13, a green fluorescent dye that penetrates all bacteria, to create a fluorescent Gram stain. asm.orgnih.gov Additionally, its application with image analysis and chemometric techniques for the characterization of activated sludge has been explored, indicating a potential for more sophisticated, automated analysis of complex microbial samples. uminho.pt
| Property | Wavelength (nm) | Reference |
|---|---|---|
| Excitation Maximum | ~518 | aatbio.com |
| Emission Maximum | ~600 | aatbio.com |
Development of this compound-Based Probes for Specific Biomarker Detection
While this compound itself is a general nucleic acid stain, its properties could be harnessed for the development of more targeted molecular probes. stratech.co.uk Research in this area may focus on conjugating this compound to molecules that can selectively bind to specific biomarkers, thereby creating probes for the detection of particular cell types or cellular components. This approach could expand its utility beyond simple Gram differentiation to the identification of specific pathogens or the monitoring of particular cellular processes.
The concept of using dye-loaded nanoparticles for biomarker diagnosis is an emerging field. epo.org this compound, with its established fluorescence, could potentially be encapsulated within nanoparticles functionalized with antibodies or other ligands to target specific cellular markers. epo.org Such a system could offer enhanced sensitivity and specificity in diagnostic applications. epo.org AAT Bioquest's development of various custom biological detection probes and assay kits suggests a commercial interest in creating such specialized tools. stratech.co.uk
Computational Modeling and Simulation of this compound Interactions for Predictive Biology
The interaction of small molecules like this compound with biological structures is a fertile ground for computational modeling and simulation. Understanding the precise molecular mechanism by which this compound selectively penetrates Gram-positive bacteria is key to its application. sapub.org Computational studies could model the interaction of this compound with the different cell wall structures of Gram-positive and Gram-negative bacteria. The thick peptidoglycan layer of Gram-positive bacteria versus the outer membrane of Gram-negative bacteria is the likely basis for this selectivity. sapub.orgnih.gov
Predictive biology could benefit from simulations that explore how modifications to the this compound structure might alter its permeability, spectral properties, or binding affinity. This could lead to the rational design of new, more effective fluorescent probes. Furthermore, modeling its behavior in complex biological matrices, such as those found in environmental samples, could help to optimize staining protocols and improve the accuracy of quantitative analyses. uminho.pt
Role in High-Throughput Screening and Automation in Research
The rapid and automatable nature of this compound staining makes it an ideal candidate for high-throughput screening (HTS) applications. ethz.chnih.gov In drug discovery, for example, HTS assays could be developed to screen for new antimicrobial compounds that specifically target Gram-positive bacteria. By monitoring changes in this compound fluorescence, researchers could quickly identify compounds that disrupt the cell wall integrity of these bacteria.
Q & A
Q. What experimental protocols optimize Hexidium Iodide (HI) for Gram differentiation in bacterial viability assays?
HI selectively stains Gram-positive bacteria due to their thicker peptidoglycan layer, which retains the dye more effectively than Gram-negative bacteria. For reproducible results:
- Use a concentration range of 1–10 µM in combination with SYTO 9 (e.g., LIVE BacLight Bacterial Gram Stain Kit) .
- Incubate samples for 15–30 minutes in the dark to avoid photobleaching .
- Validate staining efficiency using control strains (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative) .
- Employ flow cytometry or confocal microscopy with excitation/emission settings at 518/600 nm .
Q. How should researchers address spectral overlap when using HI alongside other fluorescent dyes (e.g., DAPI, SYTO 9)?
HI’s emission at 600 nm overlaps minimally with SYTO 9 (green fluorescence) but may interfere with red-emitting probes. Mitigation strategies include:
- Spectral unmixing software for fluorescence microscopy .
- Sequential staining and imaging to isolate signals .
- Verify dye compatibility using single-stain controls and reference spectral data .
Q. What controls are essential for validating HI-based bacterial viability assays?
- Positive controls : Heat-killed bacteria (fully permeabilized) stained with membrane-impermeant dyes like propidium iodide.
- Negative controls : Unstained samples to assess autofluorescence, particularly in environmental samples with organic debris .
- Strain-specific controls : Confirm HI’s Gram selectivity using validated bacterial strains .
Advanced Research Questions
Q. How can conflicting results in HI-based Gram differentiation be resolved?
Discrepancies may arise from:
- Bacterial physiology : Varying peptidoglycan thickness in stressed or antibiotic-treated cells. Use transmission electron microscopy (TEM) to correlate staining with cell wall integrity .
- Environmental factors : pH or ionic strength altering dye permeability. Test staining under different buffer conditions .
- Instrument calibration : Ensure fluorescence detectors are calibrated using standardized beads .
Q. What methodologies improve HI’s utility in multi-stain, high-throughput screening?
- Automated image analysis : Train machine learning models to classify Gram status based on HI/SYTO 9 fluorescence ratios .
- Microfluidics : Integrate HI staining with on-chip bacterial lysis for rapid Gram identification .
- Quantitative PCR validation : Cross-verify HI results with 16S rRNA sequencing to resolve ambiguous staining .
Q. How does HI compare to alternative nucleic acid stains (e.g., propidium iodide, DAPI) in viability assays?
| Parameter | This compound | Propidium Iodide (PI) | DAPI |
|---|---|---|---|
| Membrane Permeability | Partially permeable (Gram-specific) | Impermeant (dead cells) | Permeant (all cells) |
| Ex/Em (nm) | 518/600 | 535/617 | 360/460 |
| Applications | Gram differentiation | Viability assays | Nuclear staining |
- HI is superior for Gram-specific viability assessment but requires co-staining with SYTO 9 for comprehensive analysis .
Q. What steps ensure reproducibility when documenting HI-based experiments for publication?
- Detailed protocols : Specify dye concentration, incubation time, and instrument settings (e.g., laser power, emission filters) .
- Raw data accessibility : Deposit fluorescence intensity datasets in repositories like Figshare or Zenodo .
- Reagent validation : Report lot numbers and purity (≥95% for HI) .
Methodological and Analytical Considerations
Q. How can researchers optimize HI staining for non-culturable or slow-growing bacteria?
- Extend incubation to 60 minutes for biofilms or environmental samples .
- Combine with fluorescence in situ hybridization (FISH) to correlate viability with taxonomic identity .
Q. What are the limitations of HI in mixed microbial communities?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
